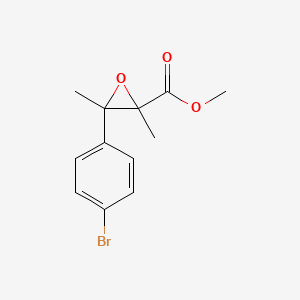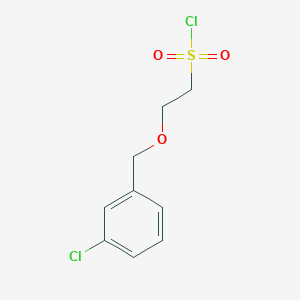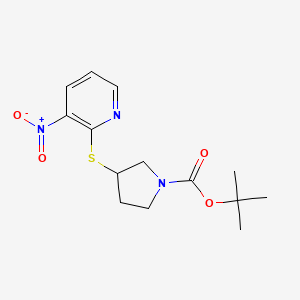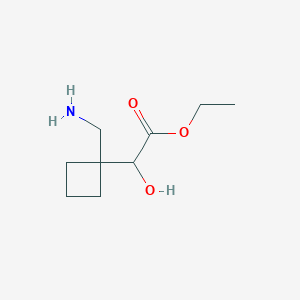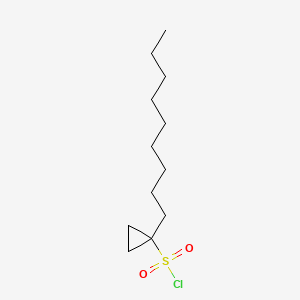
1-Nonylcyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonylcyclopropane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl chlorides, including 1-Nonylcyclopropane-1-sulfonyl chloride, typically involves the reaction of disulfides or thiols with chlorinating agents. One common method employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is advantageous due to its high yield and control over reaction parameters.
Industrial Production Methods
In industrial settings, sulfonyl chlorides are often produced using continuous flow protocols. This approach allows for better control over reaction conditions and improved safety by avoiding thermal runaway reactions . The use of continuous flow reactors also enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Nonylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ion.
Conditions: These reactions are typically carried out under mild conditions to avoid decomposition of the sulfonyl chloride.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols and phenols.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
1-Nonylcyclopropane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of sulfonamides and other sulfonyl derivatives.
Medicinal Chemistry: Sulfonyl chlorides are used in the development of pharmaceuticals, particularly as building blocks for drug molecules.
Material Science: They are used in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Nonylcyclopropane-1-sulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl group acts as an electrophile, attracting nucleophiles to form stable products . This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic.
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: A compound with similar sulfonyl functionality used as an NLRP3 inflammasome inhibitor.
Sulfonamides: A broad class of compounds containing the sulfonyl group linked to an amine.
Uniqueness
1-Nonylcyclopropane-1-sulfonyl chloride is unique due to its cyclopropane ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C12H23ClO2S |
|---|---|
Peso molecular |
266.83 g/mol |
Nombre IUPAC |
1-nonylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H23ClO2S/c1-2-3-4-5-6-7-8-9-12(10-11-12)16(13,14)15/h2-11H2,1H3 |
Clave InChI |
YDXQEAZDMNHIRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1(CC1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)
![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)

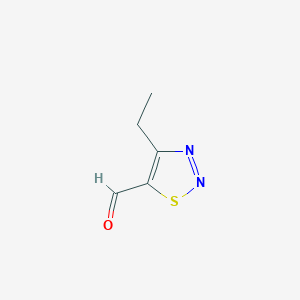
![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)

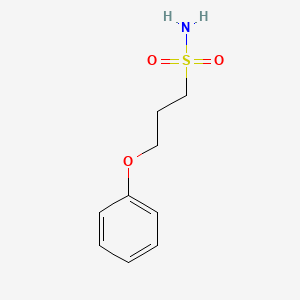
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)


